3-Chlorosulfonyl-4-propylbenzoic acid
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Overview
Description
3-Chlorosulfonyl-4-propylbenzoic acid is an organic compound with the molecular formula C10H11ClO4S. It is characterized by a chlorosulfonyl group attached to a propylbenzoic acid backbone. This compound is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chlorosulfonyl-4-propylbenzoic acid typically involves the chlorosulfonation of 4-propylbenzoic acid. The reaction is carried out using chlorosulfonic acid as the chlorosulfonating agent. The process involves the following steps:
Chlorosulfonation: 4-propylbenzoic acid is reacted with chlorosulfonic acid at a controlled temperature to introduce the chlorosulfonyl group.
Purification: The resulting product is purified through recrystallization or other suitable methods to obtain high-purity this compound
Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and cost-effectiveness. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions: 3-Chlorosulfonyl-4-propylbenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorosulfonyl group can be substituted with other nucleophiles, leading to the formation of sulfonamide derivatives.
Reduction Reactions: The compound can be reduced to form sulfonic acids or other reduced products.
Oxidation Reactions: Oxidative conditions can convert the propyl group to carboxylic acids or other oxidized derivatives .
Common Reagents and Conditions:
Substitution: Nucleophiles such as amines or alcohols are commonly used under mild to moderate conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic or basic conditions .
Major Products:
Sulfonamides: Formed through substitution reactions.
Sulfonic Acids: Resulting from reduction reactions.
Carboxylic Acids: Produced via oxidation reactions .
Scientific Research Applications
3-Chlorosulfonyl-4-propylbenzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce sulfonyl groups into target molecules.
Biology: Employed in the modification of biomolecules for studying enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of sulfonamide-based pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes
Mechanism of Action
The mechanism of action of 3-Chlorosulfonyl-4-propylbenzoic acid involves its ability to act as an electrophile due to the presence of the chlorosulfonyl group. This electrophilic nature allows it to react with nucleophiles, leading to the formation of sulfonamide or sulfonic acid derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used .
Comparison with Similar Compounds
4-Chlorosulfonylbenzoic Acid: Similar structure but lacks the propyl group.
3-Chlorosulfonylbenzoic Acid: Similar structure but lacks the propyl group.
4-Propylbenzoic Acid: Lacks the chlorosulfonyl group.
Uniqueness: 3-Chlorosulfonyl-4-propylbenzoic acid is unique due to the presence of both the chlorosulfonyl and propyl groups, which confer distinct reactivity and properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .
Properties
IUPAC Name |
3-chlorosulfonyl-4-propylbenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO4S/c1-2-3-7-4-5-8(10(12)13)6-9(7)16(11,14)15/h4-6H,2-3H2,1H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSJOMBVIOURQLS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(C=C(C=C1)C(=O)O)S(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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